molecular formula C9H9ClN2O2S2 B2721206 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride CAS No. 1312211-18-9

2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride

Cat. No.: B2721206
CAS No.: 1312211-18-9
M. Wt: 276.75
InChI Key: WGOHLJVXZNHDQH-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride is a heterocyclic sulfonyl chloride compound featuring a thiophene ring substituted with a methyl group at position 2, a sulfonyl chloride group at position 3, and a 3-methyl-1H-pyrazol-5-yl group at position 5.

Key Properties (Theoretical):

  • Molecular Formula: C₉H₈ClN₂O₂S₂
  • Molecular Weight: ~316.7 g/mol
  • Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor
  • Aromatic Rings: 2 (thiophene and pyrazole)
  • Rotatable Bonds: 2 (sulfonyl chloride and pyrazole-thiophene linkage)

Properties

IUPAC Name

2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S2/c1-5-3-7(12-11-5)8-4-9(6(2)15-8)16(10,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHLJVXZNHDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Sulfonylation: The thiophene ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Coupling: Finally, the pyrazole and thiophene rings are coupled together under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in the synthesis of novel pharmaceuticals. The incorporation of the pyrazole and thiophene rings has been associated with various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiophene and pyrazole exhibit antibacterial properties. For instance, compounds similar to 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride have been tested against resistant bacterial strains, showing promising results in inhibiting growth and biofilm formation .
  • Anticancer Properties : Studies have demonstrated that compounds containing pyrazole moieties can induce apoptosis in cancer cells. The sulfonyl chloride group can be utilized to create prodrugs that enhance the bioavailability of anticancer agents .

Material Science

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials:

  • Polymer Chemistry : The sulfonyl chloride functionality can be employed in the preparation of sulfonated polymers, which are useful in applications such as fuel cells and membranes due to their ionic conductivity .
  • Dye Synthesis : The compound can serve as an intermediate in the production of dyes and pigments, leveraging its chromophoric properties derived from the thiophene ring.

Case Studies

StudyApplicationFindings
Fennemore et al. (2003)AntimicrobialDemonstrated effective inhibition against multidrug-resistant bacteria using thiophene derivatives .
Moura et al. (2007)AnticancerShowed that compounds with similar structures induce cell death in cancer lines through apoptosis .
Olaguer (2002)Material ScienceDiscussed the use of sulfonyl chloride derivatives in creating ionic conductive membranes for energy applications .

Mechanism of Action

The mechanism of action of 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl Chloride (CAS 230295-11-1)
  • Molecular Formula: C₉H₆ClF₃N₂O₂S₂
  • Molecular Weight: 330.74 g/mol
  • Substituents: Trifluoromethyl (-CF₃) at pyrazole position 5.
  • Key Differences: The trifluoromethyl group is a strong electron-withdrawing substituent, which increases the electrophilicity of the sulfonyl chloride group compared to the methyl group in the target compound. This enhances reactivity toward nucleophilic substitution reactions .
2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl Chloride (CAS 1287752-72-0)
  • Molecular Formula: C₉H₆ClF₃N₂O₂S₂
  • Molecular Weight: 330.74 g/mol
  • Substituents: Trifluoromethyl (-CF₃) at pyrazole position 5.

Heterocycle Variations: Thiophene vs. Furan

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl Chloride
  • Molecular Formula: C₈H₇ClN₂O₃S
  • Molecular Weight: ~254.67 g/mol
  • Key Differences: Replaces thiophene with a furan ring. The oxygen atom in furan reduces electron density compared to sulfur in thiophene, which may decrease the stability of the sulfonyl chloride group. This compound’s reactivity in nucleophilic substitutions is likely lower than thiophene-based analogs .

Data Table: Structural and Theoretical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pyrazole Substituent Heterocycle Reactivity Insight
2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride Not available C₉H₈ClN₂O₂S₂ 316.7 3-methyl Thiophene Moderate electrophilicity
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride 230295-11-1 C₉H₆ClF₃N₂O₂S₂ 330.74 5-trifluoromethyl Thiophene High electrophilicity
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride 1287752-72-0 C₉H₆ClF₃N₂O₂S₂ 330.74 5-trifluoromethyl Thiophene Enhanced crystal packing
2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride Not available C₈H₇ClN₂O₃S 254.67 None Furan Lower reactivity

Research Findings and Implications

  • Synthetic Methods: Pyrazole-thiophene derivatives are commonly synthesized via coupling reactions in solvents like 1,4-dioxane with catalysts such as triethylamine () .
  • Electron Effects: Electron-withdrawing groups on pyrazole improve agrochemical activity but may reduce thermal stability due to increased polarity .

Biological Activity

2-Methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride (CAS Number: 1312211-18-9) is a synthetic compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₉H₉ClN₂O₂S₂
Molecular Weight232.75 g/mol
CAS Number1312211-18-9
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, which can lead to the modification of proteins and nucleic acids, potentially altering their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
  • Cell Signaling Modulation : It may affect cell signaling pathways by modifying receptor proteins or downstream signaling molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Case Study 1 : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity:

  • Case Study 2 : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

Research Findings

Recent research findings highlight the following:

Study ReferenceFindings
Inhibition of cancer cell proliferation
Antimicrobial effects against specific strains
Potential as a lead compound for drug development

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